molecular formula C22H20FNO4S B384251 ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B384251
M. Wt: 413.5g/mol
InChI Key: JYEWXDUSNLWGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a phenylthiophene carboxylate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with ethyl 2-amino-4-phenylthiophene-3-carboxylate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, the compound can modulate various metabolic pathways and exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: A structurally related compound with similar chemical properties.

    Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Another analog with slight structural modifications.

Uniqueness

ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its potent triple-acting PPAR agonist profile, which makes it a valuable compound for studying metabolic diseases and developing new therapeutic agents .

Properties

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenoxy)propanoylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H20FNO4S/c1-3-27-22(26)19-18(15-7-5-4-6-8-15)13-29-21(19)24-20(25)14(2)28-17-11-9-16(23)10-12-17/h4-14H,3H2,1-2H3,(H,24,25)

InChI Key

JYEWXDUSNLWGGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.